molecular formula C20H20O5 B021036 Futoenone CAS No. 19913-01-0

Futoenone

Cat. No.: B021036
CAS No.: 19913-01-0
M. Wt: 340.4 g/mol
InChI Key: SXHVHWXETMBKPP-KXXATPMCSA-N
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Mechanism of Action

Target of Action

Futoenone, a lignan isolated from Magnolia sprengeri Pamp , has been found to exhibit inhibitory activities against matrix metalloproteinases . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the components of the extracellular matrix, playing crucial roles in various physiological processes and diseases.

Mode of Action

It is known to inhibit matrix metalloproteinases . These enzymes are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis. By inhibiting these enzymes, this compound may prevent the degradation of the extracellular matrix, thereby affecting various physiological and pathological processes.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of this compound. Additionally, the presence of other molecules could impact the binding of this compound to its target enzymes . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Futoenone can be synthesized through both natural extraction and chemical synthesis. Natural extraction involves isolating the compound from plants like Magnolia sprengeri and Piper wallichii . Chemical synthesis typically starts with terpenoid compounds, undergoing a series of reactions and transformations to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis using terpenoid precursors. The process includes steps such as extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Futoenone undergoes various chemical reactions, including:

    Oxidation: Conversion of this compound to its oxidized forms.

    Reduction: Reduction of the ketone group to form alcohol derivatives.

    Substitution: Substitution reactions involving the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds.

Properties

IUPAC Name

(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVHWXETMBKPP-KXXATPMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201107665
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19913-01-0
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19913-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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